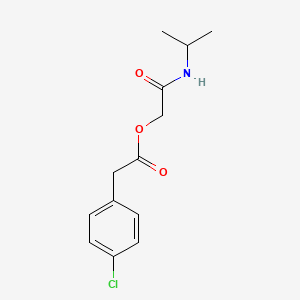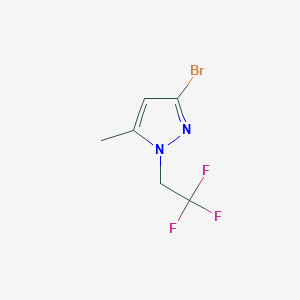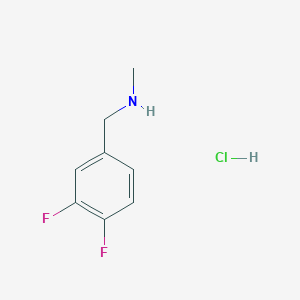![molecular formula C18H18N2O3 B2505878 7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one CAS No. 335222-91-8](/img/structure/B2505878.png)
7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Practical Synthesis Analysis
The synthesis of 7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one is not directly detailed in the provided papers. However, a related compound, 7-methoxy-2-(2-amino-4-thiazolyl)quinoline, has been synthesized through a new process that is both efficient and safe. This process is significant as it avoids the use of hazardous reagents like diazomethane, which were employed in earlier methods. The synthesis described could potentially be adapted for the synthesis of this compound by modifying the functional groups attached to the quinoline core .
Molecular Structure Analysis
While the molecular structure of this compound is not explicitly analyzed in the provided papers, the structure of a related compound, 7H-Naphtho[1,8-gh]quinolin-7-one, has been studied. The NMR spectra of related compounds revealed a rapid interchange between two equivalent α-enone structures. This phenomenon is akin to the formation of carboxylic acid dimers or hydrogen difluoride ions. Such structural dynamics might also be relevant to the molecular structure analysis of this compound, particularly in understanding its electronic and steric properties .
Chemical Reactions Analysis
The chemical reactions involving the quinoline derivatives are not directly discussed in the provided papers. However, the synthesis methods suggest that the quinoline core can undergo various reactions to append different functional groups. The practical synthesis of the related quinoline derivative implies that the core structure is amenable to modifications, which could include nucleophilic substitutions or additions, particularly at positions activated by the methoxy groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not described in the provided papers. Nonetheless, the properties of quinoline derivatives generally include good solubility in organic solvents and the ability to form stable crystalline structures. The presence of methoxy groups would likely influence the compound's electron distribution, potentially affecting its reactivity and interaction with biological targets. The synthesis and structural analysis of related compounds provide a foundation for inferring the properties of this compound, such as its potential as a pharmaceutical intermediate .
科学的研究の応用
Anticorrosive Materials
Quinoline derivatives, including those structurally similar to 7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one, have been identified as effective anticorrosive agents for metallic surfaces. These derivatives exhibit good effectiveness against metallic corrosion due to their ability to adsorb and form stable chelating complexes with metallic atoms through coordination bonding. This property is enhanced by polar substituents like methoxy and amino groups, which contribute to their high electron density, essential for the formation of these complexes (Verma, Quraishi, & Ebenso, 2020).
Neuroprotection and Immunomodulation
Compounds structurally related to this compound have shown potential in neuroprotection and immunomodulation. The metabolism of tryptophan, for instance, involves kynurenines, with quinolinic acid acting as an NMDA receptor agonist and neurotoxin, while kynurenic acid serves as a neuroprotectant and NMDA receptor antagonist. This balance between neurotoxic and neuroprotective effects plays a significant role in neurological disorders, suggesting a potential area for the application of quinoline derivatives in neuroprotection (Vámos et al., 2009).
Anticancer and Antimicrobial Activities
Quinoline and its derivatives, including those structurally similar to this compound, have been extensively studied for their anticancer and antimicrobial properties. They constitute an important class of fused heterocycles found in over 200 naturally occurring alkaloids, showcasing significant bioactivities. Quinoline alkaloids like quinine and camptothecin have laid the groundwork for antimalarial and anticancer drug development, respectively, indicating the potential of quinoline derivatives in medical and pharmaceutical fields (Shang et al., 2018).
特性
IUPAC Name |
7-methoxy-3-[(4-methoxyanilino)methyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-22-15-7-4-14(5-8-15)19-11-13-9-12-3-6-16(23-2)10-17(12)20-18(13)21/h3-10,19H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKCXCPWUFLTHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(m-tolyl)ethan-1-one](/img/structure/B2505800.png)

![3-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2505807.png)
![Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B2505808.png)

![2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2505811.png)

methane](/img/structure/B2505813.png)
![(3-Chlorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2505816.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2505817.png)
